
alpha-(Spirocyanocyclopropyl)-alpha-tetralone
Übersicht
Beschreibung
Alpha-(Spirocyanocyclopropyl)-alpha-tetralone (also known as SCPT) is a novel cyclopropyl-containing molecule that has been studied for its potential therapeutic and laboratory applications. SCPT has been observed to have a range of biochemical and physiological effects in both in vitro and in vivo studies, and has been studied for its ability to modulate several pathways. In
Wissenschaftliche Forschungsanwendungen
Tetralone Scaffolds in Therapeutic Applications
α-Tetralone derivatives, including α-(Spirocyanocyclopropyl)-α-tetralone, have shown significant potential in therapeutic applications. These compounds are utilized as building blocks in synthesizing a range of therapeutically functional compounds, such as antibiotics, antidepressants, acetylcholinesterase inhibitors for treating Alzheimer’s disease, and alkaloids with antitumor activity. The structural features of these derivatives contribute to their diverse biological activities (Gauni et al., 2021).
Anticonvulsant Activities
α-Tetralone derivatives have been explored for their anticonvulsant properties. Studies have synthesized and tested various derivatives for their efficacy in anticonvulsant assays. These studies provide insights into the potential of α-(Spirocyanocyclopropyl)-α-tetralone in contributing to anticonvulsant therapies (Brouillette et al., 1990), (Faust et al., 1957).
Role in Synthesizing Biologically Active Compounds
α-Tetralone derivatives are used in synthesizing compounds with potential biological activity. For instance, they have been used in the synthesis of spiro compounds that have been evaluated for their biological activities, indicating the versatility of α-(Spirocyanocyclopropyl)-α-tetralone in drug discovery (Yashiro & Shirai, 1970).
Antimicrobial Applications
Research has demonstrated the application of α-tetralone derivatives in developing potent antimicrobial agents. These derivatives have shown effectiveness against both bacterial and fungal pathogens, suggesting their potential use in combating microbial infections (Arumugam et al., 2010).
Metabolic Studies
Studies on the metabolism of tetralin, a related compound, have provided insights into the metabolic pathways and products of α-tetralone derivatives. This information is crucial for understanding the pharmacokinetics and potential therapeutic applications of α-(Spirocyanocyclopropyl)-α-tetralone (Elliott & Hanam, 1968).
Drug Discovery Scaffolds
α-Tetralone derivatives have been identified as useful scaffolds in drug discovery. They have been utilized in the synthesis of various compounds with potential pharmacological applications, highlighting their importance in the development of new therapeutic agents (Chu et al., 2009).
Eigenschaften
IUPAC Name |
4-oxospiro[1,2-dihydronaphthalene-3,2'-cyclopropane]-1'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-8-10-7-13(10)6-5-9-3-1-2-4-11(9)12(13)15/h1-4,10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVFXTYJHJFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C#N)C(=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



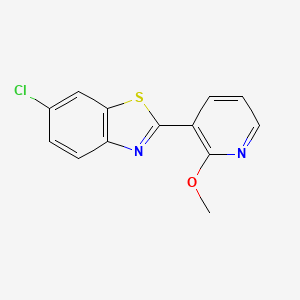
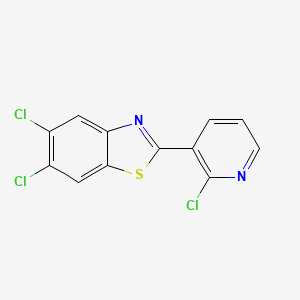
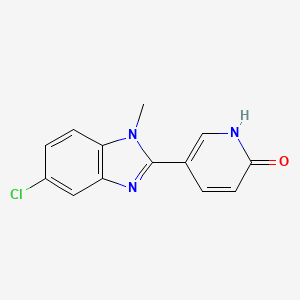
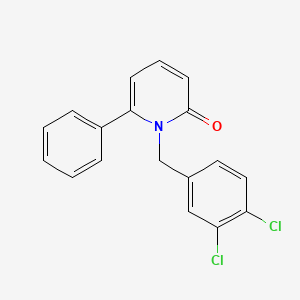
![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3036726.png)
![4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine](/img/structure/B3036727.png)
![[5-[(Z)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone](/img/structure/B3036730.png)
![3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B3036731.png)
![4-[(dimethylamino)methylene]-3-(4-pyridinyl)-5(4H)-isoxazolone](/img/structure/B3036732.png)


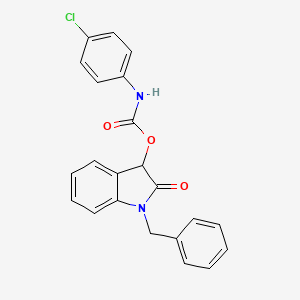

![[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3036739.png)